Azuleno[2,1-b]thiophene, 2,9-dibromo-

Catalog No.
S13077888
CAS No.
647845-28-1
M.F
C12H6Br2S
M. Wt
342.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azuleno[2,1-b]thiophene, 2,9-dibromo-

CAS Number

647845-28-1

Product Name

Azuleno[2,1-b]thiophene, 2,9-dibromo-

IUPAC Name

2,9-dibromoazuleno[2,1-b]thiophene

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

InChI

InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H

InChI Key

YLCWNEVUEMVQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1

Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that combines the structural features of azulene and thiophene. Azulene is known for its unique blue color and aromatic properties, while thiophene is a five-membered aromatic ring containing sulfur. The compound's structure consists of a fused system where the azulene framework is integrated with a thiophene ring, and it is further substituted with bromine atoms at the 2 and 9 positions. This substitution can significantly influence its electronic properties and reactivity.

Typical of both azulene and thiophene derivatives. Notable reactions include:

  • Electrophilic Substitution: The presence of bromine atoms makes the compound more reactive towards electrophiles, allowing for further substitution reactions.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions due to its conjugated system, which can lead to the formation of larger polycyclic compounds.
  • Oxidation Reactions: As with many thiophene derivatives, oxidation can lead to the formation of sulfoxides or sulfones.

These reactions are crucial for synthesizing more complex organic molecules and materials.

The synthesis of azuleno[2,1-b]thiophene can be achieved through several methods:

  • Reissert-Henze Reaction: This method involves the reaction of azulenyl alkynes with sulfur-containing reagents to form thiophene-fused derivatives in a single step .
  • Electrophilic Substitution Reactions: The introduction of bromine at specific positions can be achieved through electrophilic aromatic substitution using brominating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents onto the azuleno[2,1-b]thiophene framework .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Azuleno[2,1-b]thiophene has several applications across different fields:

  • Organic Electronics: Due to its unique electronic properties, it can be used in organic semiconductors and photovoltaic devices.
  • Dyes and Pigments: The intense color associated with azulene derivatives makes them suitable for use as dyes.
  • Pharmaceuticals: Its potential biological activities suggest applications in drug development.

Interaction studies involving azuleno[2,1-b]thiophene focus on its reactivity with various biological molecules. These studies often examine how the compound interacts with enzymes or cellular components to elucidate its mechanism of action in biological systems. For instance:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its pharmacological effects.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cell membranes is crucial for evaluating its therapeutic potential.

Azuleno[2,1-b]thiophene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Azuleno[1,2-b]thiopheneFused Azulene-ThiopheneDifferent fusion pattern affecting properties
Thiopheno[3,4-b]azuleneFused Thiophene-AzuleneContains different heteroatoms
2-BromoazuleneSubstituted AzuleneLacks thiophene component
ThiophenoazulenesVarious Thiophene-AzulenesDiverse functionalization options

Uniqueness

Azuleno[2,1-b]thiophene's uniqueness lies in its specific fusion pattern and bromination at positions 2 and 9, which can significantly alter its electronic properties compared to similar compounds. This makes it an interesting candidate for further research in organic synthesis and materials science.

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

341.85365 g/mol

Monoisotopic Mass

339.85570 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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